molecular formula C20H24ClNO4 B7798166 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

Cat. No.: B7798166
M. Wt: 377.9 g/mol
InChI Key: LRUSBWIBSILYNE-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of isoquinoline and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride typically involves the condensation of 3,4-dimethoxyphenethylamine with veratraldehyde, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained. For example, oxidation reactions may require acidic or basic environments, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of isoquinoline, which can be further utilized in the synthesis of more complex molecules with potential pharmacological activities .

Scientific Research Applications

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: This compound is studied for its effects on various biological systems, including its role as a smooth muscle relaxant.

    Medicine: It is used in the treatment of conditions such as vasospasms and erectile dysfunction due to its vasodilatory properties.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the vascular system. The compound also interacts with various molecular targets, including ion channels and receptors, to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological activities. Its ability to act as a vasodilator and smooth muscle relaxant makes it particularly valuable in medical applications .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUSBWIBSILYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6957-27-3 (Parent)
Record name Dihydropapaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5884-22-0
Record name Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5884-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropapaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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